![molecular formula C19H16BrN3O2 B2757597 4-vinylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-42-2](/img/structure/B2757597.png)
4-vinylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-vinylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is likely an organic compound containing a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also contains a bromophenyl group, a methyl group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the triazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a bromine atom attached, and the carboxylate ester group would be attached to the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the triazole ring, which can act as a nucleophile or a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase its molecular weight and decrease its volatility .Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , have demonstrated antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .
Antitubercular Potential
Given the urgent need for new antitubercular drugs, exploring the efficacy of this compound against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) is crucial .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-ethenylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c1-3-14-4-6-15(7-5-14)12-25-19(24)18-13(2)23(22-21-18)17-10-8-16(20)9-11-17/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPJIMQGQOHGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=C(C=C3)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-vinylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.